Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and anxiolytic effects. In
Mechanism of Action
The exact mechanism of action of Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone is not fully understood. However, it has been shown to modulate the activity of certain neurotransmitters, including serotonin and dopamine, which are involved in the regulation of mood, pain, and inflammation. It has also been shown to modulate the activity of certain ion channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the regulation of inflammation. It has also been shown to reduce the activation of glial cells, which are involved in the regulation of pain. Additionally, it has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone in lab experiments is its potential therapeutic applications. It has been shown to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and anxiolytic effects. Additionally, it has a high affinity for certain serotonin receptors, which could make it a potential candidate for the treatment of depression and other mood disorders. However, one of the limitations of using Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone in lab experiments is its relatively low solubility in water, which could make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of pain, inflammation, and anxiety disorders. Another potential direction is to investigate its potential as a treatment for depression and other mood disorders, given its high affinity for certain serotonin receptors. Additionally, future studies could focus on optimizing the synthesis method for Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone to improve its solubility in water and other experimental settings.
Synthesis Methods
The synthesis of Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone involves the reaction of cyclopentanone, 3-(bromomethyl)pyridine hydrobromide, and piperazine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as acetonitrile or dimethylformamide and is typically carried out under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain a pure form of Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone.
Scientific Research Applications
Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation associated with various diseases. Additionally, it has been shown to exhibit anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders. Furthermore, it has been found to have a high affinity for certain serotonin receptors, which could make it a potential candidate for the treatment of depression and other mood disorders.
properties
IUPAC Name |
cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(15-5-1-2-6-15)19-10-8-18(9-11-19)13-14-4-3-7-17-12-14/h3-4,7,12,15H,1-2,5-6,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBMMDIIWBGFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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